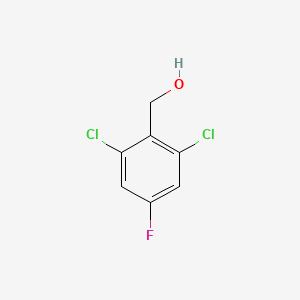

2,6-Dichloro-4-fluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHRHDWLXZXULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278920 | |

| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806353-99-0 | |

| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2,6-Dichloro-4-fluorobenzyl Alcohol

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorobenzyl Alcohol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] This guide delineates the core synthetic strategies, offering insights into the mechanistic underpinnings and experimental considerations critical for successful laboratory-scale and potential scale-up production.

This compound is a halogenated aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms and a fluorine atom on the phenyl ring imparts unique electronic properties and lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds.[1] Consequently, robust and efficient synthetic access to this building block is of paramount importance for the exploration of novel chemical entities.

Primary Synthesis Pathway: A Two-Step Approach from a Halogenated Precursor

A prevalent and well-documented route to this compound involves a two-step sequence commencing with the synthesis of the corresponding aldehyde, followed by its reduction. This strategy offers a logical and controllable progression to the target molecule.

Part A: Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde via Grignard Reaction

The initial step focuses on the formation of the aldehyde, 2,6-dichloro-4-fluorobenzaldehyde. A notable method for this transformation is the Grignard formylation of a suitable aryl halide.[3] This approach is favored for its high yield and the ready availability of the starting materials.[3]

The synthesis initiates with 1,3-dichloro-2-fluoro-5-iodobenzene as the starting material. A Grignard exchange reaction is performed using isopropylmagnesium chloride to generate the corresponding phenylmagnesium chloride Grignard reagent. This intermediate is then subjected to a formylation reaction with N,N-dimethylformamide (DMF) to yield the desired aldehyde after acidic workup.[3]

Causality of Experimental Choices:

-

Choice of Starting Material: 1,3-dichloro-2-fluoro-5-iodobenzene is selected due to the high reactivity of the carbon-iodine bond towards Grignard reagent formation compared to the carbon-chlorine and carbon-fluorine bonds. This chemoselectivity is crucial for the successful synthesis of the desired Grignard reagent.

-

Grignard Exchange: The use of isopropylmagnesium chloride for the Grignard exchange is a mild and efficient method to prepare the aryl Grignard reagent at low temperatures, minimizing potential side reactions.[3]

-

Formylation Agent: N,N-dimethylformamide (DMF) serves as a convenient and effective one-carbon electrophile for the formylation of the Grignard reagent, leading to the aldehyde upon hydrolysis.

Experimental Protocol: Synthesis of 2,6-dichloro-4-fluorobenzaldehyde [3]

-

Preparation of Isopropylmagnesium Chloride: In a dry, nitrogen-purged three-necked flask, magnesium turnings (1.1g) are combined with a small amount of 2-chloropropane and tetrahydrofuran (THF). The reaction is initiated with a small amount of bromoethane and the temperature is raised to 30-40°C. A solution of 2-chloropropane (3g) in THF (20mL) is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[3]

-

Grignard Exchange and Formylation: The prepared isopropylmagnesium chloride solution is cooled, and a solution of 1,3-dichloro-2-fluoro-5-iodobenzene in dry THF is added dropwise at a low temperature. This is followed by the dropwise addition of N,N-dimethylformamide.[3]

-

Hydrolysis and Purification: The reaction mixture is hydrolyzed with dilute hydrochloric acid to yield the crude 2,6-dichloro-4-fluorobenzaldehyde, which is then purified by appropriate methods such as distillation or chromatography to obtain the final product.[3]

Part B: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde to this compound

The second and final step in this primary pathway is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and highly efficient transformation in organic synthesis.

Several reducing agents can be employed for this purpose, with common choices including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation is also a viable and scalable option. A patent describes the hydrogenation of similar 2,6-dihalobenzaldehydes using Raney nickel as the catalyst in a toluene solvent at elevated temperatures and pressures.[2]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups compared to the more reactive lithium aluminum hydride. For industrial applications, catalytic hydrogenation with Raney nickel offers a cost-effective and environmentally benign alternative.[2]

-

Solvent and Temperature: The choice of solvent (e.g., methanol or ethanol for NaBH₄, THF or diethyl ether for LiAlH₄, toluene for catalytic hydrogenation) and reaction temperature is critical for controlling the reaction rate and minimizing side reactions.

Experimental Protocol: Reduction of 2,6-dichloro-4-fluorobenzaldehyde

-

Reaction Setup: 2,6-dichloro-4-fluorobenzaldehyde is dissolved in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with water or dilute acid. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathways

While the two-step approach is robust, alternative synthetic strategies exist and may be advantageous under specific circumstances.

Route 1: From 2,6-Dichlorobenzaldehyde via Halogen Exchange

An alternative synthesis of the intermediate aldehyde involves a halogen exchange reaction. This process starts with the more readily available 2,6-dichlorobenzaldehyde and introduces the fluorine atom in a subsequent step. Patents describe the reaction of halogenated benzaldehydes with a metal fluoride, such as potassium fluoride, in the presence of a phase transfer catalyst to yield the corresponding fluorobenzaldehyde.[4][5]

Advantages:

-

Starts from a potentially more economical and readily available starting material.

Disadvantages:

-

The halogen exchange reaction may require harsh conditions (high temperatures) and may not be completely selective, potentially leading to a mixture of products.[4][5]

Route 2: From 2,6-Dichlorobenzonitrile

Another patented approach begins with a substituted benzonitrile. For instance, a process for producing fluorobenzyl derivatives involves the reduction of a fluorine-containing benzonitrile to the corresponding benzylamine, followed by the replacement of the amino group with a hydroxyl group to yield the benzyl alcohol.[6]

Advantages:

-

This route may be suitable if the corresponding benzonitrile is a readily accessible starting material.

Disadvantages:

-

This multi-step process may involve more complex reaction conditions and purification procedures.

Visualizing an Alternative Synthesis Pathway

Caption: Alternative synthesis via halogen exchange.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

| Aldehyde Synthesis (Grignard) | 1,3-dichloro-2-fluoro-5-iodobenzene | i-PrMgCl, DMF | 2,6-dichloro-4-fluorobenzaldehyde | High | [3] |

| Aldehyde Reduction (Hydrogenation) | 2,6-dihalobenzaldehydes | H₂, Raney Ni | 2,6-dihalobenzyl alcohols | Not specified | [2] |

| Halogen Exchange | 2,6-dichlorobenzaldehyde | KF, phase transfer catalyst | 2,6-difluorobenzaldehyde | 11% | [4][5] |

| Benzylamine to Alcohol Conversion | 2-chloro-6-fluorobenzylamine | NaNO₂, H₂O, then NaOH | 2-chloro-6-fluorobenzyl alcohol | 82.9% | [6] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of 2,6-dichloro-4-fluorobenzaldehyde, followed by its reduction. The Grignard-based synthesis of the aldehyde intermediate offers a high-yielding and controlled approach. While alternative pathways exist, they may present challenges in terms of reaction conditions, selectivity, or the number of synthetic steps. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility.

References

- Patsnap. (2018-08-03). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.

-

Quick Company. (n.d.). A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

Sources

- 1. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]

- 2. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 3. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

physicochemical properties of 2,6-Dichloro-4-fluorobenzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorobenzyl alcohol

Executive Summary

Introduction to this compound

Chemical Identity

This compound is a polysubstituted aromatic alcohol. The benzene ring is functionalized with two chlorine atoms in the ortho positions (2 and 6), a fluorine atom in the para position (4), and a hydroxymethyl group at position 1. This specific substitution pattern imparts unique electronic and steric properties that are highly influential in its reactivity and interaction with biological systems.

Caption: Chemical structure of this compound.

Significance in Research and Development

Halogenated benzyl alcohols are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, analogous fluorobenzyl alcohols are utilized in the development of anti-inflammatory drug candidates like PDE4 inhibitors, while other halogenated structures form the backbone of potent antifungal agents.[2][3] The specific 2,6-dichloro substitution pattern introduces significant steric hindrance around the benzylic alcohol, which can direct reaction pathways and influence the final conformation of more complex molecules. The addition of a 4-fluoro group further alters the electronic properties of the aromatic ring, often enhancing biological activity.[4]

Physicochemical Properties: An Analog-Based Profile

Direct experimental data for this compound is scarce. The following table summarizes its core properties, which are either calculated or predicted based on established data from closely related structural analogs. This approach provides a scientifically grounded starting point for laboratory work.

| Property | Predicted/Calculated Value | Basis for Prediction/Rationale |

| IUPAC Name | (2,6-Dichloro-4-fluorophenyl)methanol | Standard nomenclature |

| CAS Number | Not assigned | Compound is a research chemical |

| Molecular Formula | C₇H₅Cl₂FO | Calculated from structure |

| Molecular Weight | 195.02 g/mol | Calculated from atomic weights |

| Physical State | White to off-white solid | Analog 2,6-Dichlorobenzyl alcohol is a solid with a high melting point (96-98 °C).[5] |

| Melting Point | ~95-105 °C | Based on 2,6-Dichlorobenzyl alcohol (96-98 °C).[5][6] The 4-fluoro substituent is not expected to drastically lower the melting point. |

| Boiling Point | >250 °C | Extrapolated from analogs like 4-Chloro-2-fluorobenzyl alcohol (~228 °C)[7][8] and considering the increased molecular weight. |

| Aqueous Solubility | Low (<0.1 g/L) | Halogenated benzyl alcohols generally exhibit low water solubility.[2][9] |

| pKa (hydroxyl) | ~13.0 - 13.8 | The three electron-withdrawing halogens will increase the acidity of the hydroxyl proton compared to benzyl alcohol (pKa ~15.4), making it a stronger acid.[2] This is consistent with predictions for similar compounds.[8] |

| LogP (o/w) | ~2.5 - 3.0 | Based on the LogP of 2,4-Dichlorobenzyl alcohol (2.36)[9] with the addition of a lipophilic fluorine atom. |

Synthesis and Characterization Strategy

Proposed Synthetic Route

The most direct and reliable method for synthesizing this compound is through the chemical reduction of its corresponding aldehyde, 2,6-Dichloro-4-fluorobenzaldehyde. This precursor is more readily available commercially. A standard and effective method involves hydrogenation using a catalyst such as Raney Nickel in a suitable solvent like toluene.[1]

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. Key signals would include a singlet for the benzylic protons (-CH₂OH) around δ 4.7-4.9 ppm and two doublets or a multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the two aromatic protons. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR (Carbon NMR): Expected signals include the benzylic carbon (-CH₂OH) around δ 60-65 ppm and four distinct signals in the aromatic region (δ 115-165 ppm), showing the effects of halogen substitution and C-F coupling.[2][10]

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm functional groups. Look for a strong, broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and characteristic C-Cl and C-F stretches in the fingerprint region (550-750 cm⁻¹ and 1100-1200 cm⁻¹, respectively).[2][11]

-

Mass Spectrometry (MS): Electron ionization (EI-MS) should show a clear molecular ion (M+) peak at m/z 194 (for ³⁵Cl isotopes) with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.[11][12]

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methodologies for determining the key physicochemical properties of the synthesized compound.

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This method is adapted from established procedures for analyzing related impurities in similar active pharmaceutical ingredients.[13] It is designed to be robust and selective.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

-

Standard Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol to create a 1.0 mg/mL stock solution.

-

Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of 1.0 mg/mL in methanol.

-

Chromatographic Conditions:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 10 minutes.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1.

-

-

Analysis: Inject the standard and sample solutions. Integrate all peaks in the chromatograms.

-

Calculation: Calculate the purity of the sample using the area percent method. The percentage of any impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Sources

- 1. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 2. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]

- 6. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2,6-Dichloro-4-fluorobenzyl Alcohol for Advanced Research and Development

This guide provides an in-depth technical overview of 2,6-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust working guide. We will explore its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols, providing a solid foundation for its use in pioneering research.

Chemical Identity and Physicochemical Properties

The structure consists of a benzyl alcohol core with two chlorine atoms at positions 2 and 6, and a fluorine atom at position 4 of the benzene ring. This substitution pattern significantly influences its electronic properties, reactivity, and steric profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₇H₅Cl₂FO | Derived from its chemical structure. |

| Molecular Weight | 195.01 g/mol | Calculated based on the atomic weights of its constituent atoms[1]. |

| Appearance | White to off-white solid | Halogenated benzyl alcohols are typically solids at room temperature, e.g., 2,6-dichlorobenzyl alcohol has a melting point of 96-98 °C[2]. |

| Melting Point | ~90-100 °C | Estimated based on the melting point of 2,6-dichlorobenzyl alcohol (96-98 °C)[2]. The additional fluorine atom is expected to have a minor impact. |

| Boiling Point | >250 °C | Extrapolated from related halogenated benzyl alcohols[1]. |

| Solubility | Low in water; Soluble in organic solvents (e.g., Methanol, THF, DMSO) | The hydrophobic nature of the dichlorofluorophenyl group predicts poor aqueous solubility, a common trait for such compounds[1]. |

| pKa | ~13.0 - 14.0 | The electron-withdrawing effects of the chlorine and fluorine atoms are expected to make the hydroxyl proton more acidic than that of unsubstituted benzyl alcohol (pKa ~15.4)[1]. |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established routes for preparing substituted benzyl alcohols. The choice of method often depends on the availability of starting materials and the desired scale of production.

Reduction of 2,6-Dichloro-4-fluorobenzoic Acid or its Derivatives

A common and efficient method involves the reduction of the corresponding carboxylic acid or ester.

-

Protocol:

-

Suspend 2,6-dichloro-4-fluorobenzoic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

This approach is known to yield high purity product with good efficiency, often exceeding 90%[1].

Hydrolysis of 2,6-Dichloro-4-fluorobenzyl Halide

Another viable route is the hydrolysis of the corresponding benzyl chloride or bromide. This can be achieved via a two-step process involving an acetate intermediate to minimize the formation of dibenzyl ether byproducts, which can be a problem with direct hydrolysis[3].

-

Protocol:

-

React 2,6-dichloro-4-fluorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst (e.g., a quaternary ammonium salt) to form the benzyl acetate intermediate[3].

-

Hydrolyze the resulting acetate ester using a strong base like sodium hydroxide in an aqueous or alcoholic solution[4].

-

Isolate the final alcohol product through extraction and purification.

-

Caption: A generalized workflow for the synthesis of this compound via a benzyl halide intermediate.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH), with a chemical shift dependent on concentration and solvent. - A singlet for the benzylic protons (-CH₂OH) around δ 4.7-4.9 ppm. - A singlet or a narrow triplet for the two equivalent aromatic protons at positions 3 and 5, likely in the range of δ 7.2-7.5 ppm, with coupling to the fluorine atom. |

| ¹³C NMR | - A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. - A series of signals for the aromatic carbons between δ 110-165 ppm. The carbons attached to halogens will show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | - A single resonance, likely a triplet, due to coupling with the adjacent aromatic protons. |

| IR (cm⁻¹) | - A broad O-H stretching band around 3300-3500 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - C-O stretching around 1050 cm⁻¹. - C-F stretching around 1100-1200 cm⁻¹. - C-Cl stretching in the 550-750 cm⁻¹ region[1]. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 194/196/198, showing the characteristic isotopic pattern for two chlorine atoms. - A prominent fragment ion from the loss of the hydroxyl group (M⁺ - OH). |

Applications in Research and Drug Development

Halogenated benzyl alcohols are valuable building blocks in medicinal chemistry and agrochemical synthesis. The presence of chlorine and fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule[5][6].

-

Pharmaceutical Synthesis: This compound can serve as a key intermediate for active pharmaceutical ingredients (APIs)[7]. The dichlorofluorophenyl moiety is a feature in various classes of drugs. For instance, related structures are found in antifungal agents and anti-inflammatory drug candidates[1]. The steric hindrance provided by the two ortho-chlorine atoms can direct reactions and influence the final conformation of the target molecule.

-

Agrochemical Development: Similar to its pharmaceutical applications, this building block can be used to synthesize novel pesticides, herbicides, and fungicides, where the halogen atoms contribute to the compound's efficacy and environmental persistence[7].

-

Materials Science: The unique electronic and structural properties imparted by the halogen atoms make such compounds potential precursors for specialty polymers and other advanced materials[7].

Caption: A conceptual workflow illustrating the use of this compound as a starting material in multi-step organic synthesis.

Analytical Methodology

To ensure the quality and purity of this compound, robust analytical methods are essential. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

A typical GC method for a related compound, 2,4-dichlorobenzyl alcohol, uses a flame ionization detector (FID) and a non-polar capillary column (like a DB-5) for the separation and quantification of the main component and any process-related impurities, such as the corresponding benzaldehyde or benzoic acid[8].

-

General GC Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like methanol or acetonitrile[8].

-

Instrumentation: Use a gas chromatograph with an FID.

-

Column: A 30m x 0.25mm, 0.25µm film thickness DB-5 or equivalent column.

-

Temperature Program: An initial temperature of ~100 °C, ramped up to ~250 °C.

-

Quantification: Use an external or internal standard method for accurate quantification.

-

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[8].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated aromatic compounds should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin[9].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[2][10].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[11][12]. Avoid creating dust[11].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[11][12][13].

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes[10][11].

-

Skin: Wash off immediately with soap and plenty of water[10][11].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water[11].

-

In all cases of exposure, seek medical attention if symptoms persist[10][11].

References

- VulcanChem. (n.d.). 2,4-Dichloro-6-fluorobenzyl alcohol.

- Santa Cruz Biotechnology, Inc. (2014, August 18). Safety Data Sheet: 2,4-Dichlorobenzyl alcohol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-6-fluorobenzylic alcohol.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Fluorobenzyl alcohol.

- Thermo Fisher Scientific. (2010, January 5). Safety Data Sheet: 2,3-Difluorobenzyl alcohol.

- Leading Chemical Supplier. (2026, January 5). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol.

- ChemBK. (2024, April 9). 2-CHLORO-4-FLUOROBENZYL ALCOHOL.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.

- Chem-Impex. (n.d.). 4-Fluorobenzyl alcohol.

- Google Patents. (n.d.). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.

- BenchChem. (2025). Application Note: Gas Chromatography Analysis of 2,4-Dichlorobenzyl Alcohol and Its Impurities.

- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.

Sources

- 1. 2,4-Dichloro-6-fluorobenzyl alcohol (1615212-18-4) for sale [vulcanchem.com]

- 2. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]

- 3. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 4. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of 2,6-Dichloro-4-fluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-fluorobenzyl alcohol is a halogenated aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. Due to the limited availability of public data on its specific solubility characteristics, this document emphasizes a predictive approach based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its accurate measurement.

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its journey from laboratory synthesis to a finished product. In the realm of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug. For synthetic chemists, solubility dictates the choice of reaction media, affects reaction rates, and is crucial for developing effective purification and crystallization strategies.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. We will first explore its predicted physicochemical properties to build a foundational understanding of its likely solubility behavior. Subsequently, a detailed, step-by-step experimental protocol for the widely accepted shake-flask method will be presented, followed by a robust analytical procedure using High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Physicochemical Properties and Solubility Prediction

While experimental data for this compound is scarce, we can predict its key physicochemical properties based on its structure and by comparing it to similar halogenated benzyl alcohols. These properties provide valuable insights into its expected solubility in different classes of organic solvents.

The structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, and a largely non-polar aromatic ring substituted with electron-withdrawing halogen atoms (two chlorine and one fluorine). This combination of polar and non-polar characteristics suggests a nuanced solubility profile.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2,6-Dichlorobenzyl alcohol | 4-Chlorobenzyl alcohol | 4-Fluorobenzyl alcohol |

| Molecular Weight ( g/mol ) | 195.01 | 177.03 | 142.58 | 126.13 |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.486[1] | 1.832[2] | 1.318[3] |

| pKa (acidity of hydroxyl group) | ~13.5 | Not Available | Not Available | Not Available |

| Melting Point (°C) | ~50 - 60 | 96-98[4] | 70-73 | 22-25 |

| Boiling Point (°C) | ~230 - 240 | Not Available | 235 | 202 |

| Water Solubility | Very low | Low | Slightly Soluble | Slightly Soluble |

Interpretation and Solubility Prediction:

-

logP: The predicted octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater solubility in non-polar, lipophilic solvents and lower solubility in polar, aqueous solvents. The predicted logP for this compound is relatively high, suggesting it will be more soluble in non-polar organic solvents than in water. The increasing logP with more halogen substitutions across the related compounds supports this prediction.

-

pKa: The predicted pKa of the hydroxyl group suggests it is a very weak acid, similar to other benzyl alcohols. This means its solubility will not be significantly affected by pH changes in the typical range of organic solvents.

-

Hydrogen Bonding: The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. This will contribute to its solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, esters).

-

"Like Dissolves Like": Based on these properties, we can make the following general predictions:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to similar polarities.

-

Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and esters like ethyl acetate.

-

Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene, where the polar hydroxyl group will hinder dissolution.

-

Very Low Solubility: Expected in water, due to the dominant non-polar character of the dichlorofluorophenyl group.

-

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and ability to determine thermodynamic solubility, which represents a true equilibrium state. The key steps, including prolonged agitation, temperature control, and separation of the solid phase, are designed to ensure that the measured concentration reflects the maximum amount of solute that can dissolve in the solvent under the specified conditions.

Self-Validating System

The protocol includes multiple sampling points and replicates to ensure the system has reached equilibrium and the results are reproducible. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

-

Carefully add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound in the solvent samples.

Method Development Considerations

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic alcohols. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic modifier like acetonitrile or methanol. Due to the aromatic nature of the analyte, UV detection is appropriate.

Recommended HPLC Conditions

Table 2: Recommended HPLC Parameters for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~220 nm (to be confirmed by UV scan) |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

HPLC Analysis Workflow Diagram:

Caption: Workflow for quantitative analysis of solubility samples by HPLC.

Data Analysis and Reporting

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be > 0.99).

-

Sample Quantification: Inject the diluted samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Conclusion

References

-

Petten, G. F., et al. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Sustainable Chemistry and Processes, 3(1), 16. Available at: [Link]

-

Sharma, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 23(11), 2829. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87921, 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-dichlorobenzyl alcohol (CAS 15258-73-8). Retrieved from [Link]

-

Aghaei, M., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1035. Available at: [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 56-61. Available at: [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

Sources

- 1. 2,6-dichlorobenzyl alcohol (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Chlorobenzyl alcohol (CAS 873-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mrupp.info [mrupp.info]

Spectroscopic Signature of 2,6-Dichloro-4-fluorobenzyl Alcohol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of Halogenated Benzyl Alcohols

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2,6-Dichloro-4-fluorobenzyl alcohol (C₇H₅Cl₂FO) is a member of this critical class of molecules. Its substituted phenylmethanol structure presents a unique combination of steric and electronic features: two ortho-chloro substituents that restrict conformational flexibility and a para-fluoro substituent that modulates electron density.

This technical guide provides a predictive but deeply analytical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—required for the unambiguous identification and characterization of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectroscopic profile.[1] This approach is designed to empower researchers and drug development professionals to confidently identify this molecule, anticipate its spectral features, and integrate it into their research workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of atomic nuclei, it provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key to its interpretation lies in understanding the electronic effects of the halogen substituents and the symmetry of the molecule. The aromatic ring possesses a C₂ axis of symmetry, rendering the two aromatic protons (H-3 and H-5) chemically equivalent.

-

Aromatic Protons (H-3 & H-5): The strong electron-withdrawing nature of the two ortho-chloro substituents will significantly deshield the adjacent aromatic protons. The para-fluoro atom also contributes to this deshielding. Consequently, these protons are expected to appear as a single signal in the downfield region, typically δ 7.10 - 7.40 ppm . The most critical feature of this signal is its multiplicity. Each proton is coupled to the ¹⁹F nucleus at the C-4 position, resulting in a doublet. The typical three-bond hydrogen-fluorine coupling constant (³JH-F) in such aromatic systems is in the range of 7-10 Hz.[2][3]

-

Benzylic Protons (-CH₂-): The two benzylic protons are chemically equivalent and are adjacent to the electron-withdrawing aromatic ring and the oxygen atom. This environment will shift their signal downfield to approximately δ 4.60 - 4.80 ppm . This signal should appear as a singlet, assuming no significant coupling to the hydroxyl proton.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet anywhere from δ 1.5 - 4.0 ppm . Its signal can be confirmed by a D₂O exchange experiment, wherein the -OH peak disappears.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| 7.10 - 7.40 | Doublet (d) | 2H | Ar-H (H-3, H-5) | Deshielded by ortho-Cl and para-F substituents. Split into a doublet by coupling to ¹⁹F (³JH-F ≈ 7-10 Hz). |

| 4.60 - 4.80 | Singlet (s) | 2H | -CH₂OH | Deshielded by adjacent aromatic ring and oxygen atom. |

| 1.5 - 4.0 | Broad Singlet (br s) | 1H | -OH | Variable shift due to hydrogen bonding; signal disappears upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. This results in five expected signals: four for the aromatic ring and one for the benzylic carbon. The defining feature of this spectrum will be the carbon-fluorine (JC-F) coupling.[4]

-

Benzylic Carbon (-CH₂OH): This carbon is attached to an electronegative oxygen atom and is expected in the range of δ 60 - 65 ppm . For comparison, the benzylic carbon in benzyl alcohol appears at δ 64.7 ppm.[5][6]

-

Aromatic Carbons (C1 - C6):

-

C-4 (ipso- to F): This carbon will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 240-255 Hz, appearing as a doublet. Its chemical shift is predicted to be around δ 158 - 162 ppm .

-

C-3 / C-5 (ortho- to F): These carbons will show a smaller two-bond coupling (²JC-F) of about 20-25 Hz, also appearing as a doublet. They are predicted in the region of δ 115 - 120 ppm .

-

C-2 / C-6 (meta- to F, ipso- to Cl): These carbons, attached to chlorine, will be deshielded and show a small three-bond coupling (³JC-F) of ~3-5 Hz (a doublet). Their predicted shift is δ 134 - 138 ppm .

-

C-1 (para- to F, ipso- to -CH₂OH): This carbon will also experience a small four-bond coupling (⁴JC-F) of ~3-4 Hz (a doublet) and is predicted to be in the region of δ 130 - 135 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to C-F Coupling) | Rationale & Causality |

| 158 - 162 | C-4 | Doublet (d), ¹JC-F ≈ 245 Hz | Direct attachment to fluorine causes a large downfield shift and a very large one-bond coupling constant.[7] |

| 134 - 138 | C-2, C-6 | Doublet (d), ³JC-F ≈ 4 Hz | Deshielded due to attachment to chlorine. Exhibits smaller three-bond coupling to fluorine. |

| 130 - 135 | C-1 | Doublet (d), ⁴JC-F ≈ 3 Hz | Quaternary carbon attached to the -CH₂OH group; shows weak four-bond coupling to fluorine. |

| 115 - 120 | C-3, C-5 | Doublet (d), ²JC-F ≈ 22 Hz | Shielded relative to other aromatic carbons but shows a significant two-bond coupling to fluorine. |

| 60 - 65 | -CH₂OH | Singlet (or very small doublet) | Typical range for a benzylic alcohol carbon; any coupling to fluorine would be over five bonds and likely unresolved.[8] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

High-quality 5 mm NMR tube

-

Pasteur pipette

Methodology:

-

Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in a small vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a spectral width of ~16 ppm, centered around 6 ppm.

-

Employ a 30-45° pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of ~240 ppm, centered around 110 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to δ 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both spectra.

-

This protocol follows good laboratory practice for NMR analysis.[9]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, aromatic, and carbon-halogen bonds.

-

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3500 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, which is characteristic of C(sp²)-H bonds.[10][11]

-

Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group will be found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Stretches: The benzene ring will give rise to several medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong C-O stretching vibration for the primary alcohol is expected in the 1030-1080 cm⁻¹ range.

-

Carbon-Halogen Stretches:

-

C-F Stretch: A strong, characteristic absorption for the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 750-850 cm⁻¹ .[12]

-

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Causality |

| 3200 - 3500 | Strong, Broad | O-H Stretch (H-bonded) | Characteristic of the alcohol functional group; broadening due to intermolecular hydrogen bonding.[13] |

| 3050 - 3100 | Medium, Sharp | Aromatic C-H Stretch | Typical for C(sp²)-H bonds, distinguishing them from aliphatic C-H bonds.[14] |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Corresponds to symmetric and asymmetric stretching of the -CH₂- group. |

| 1450 - 1600 | Medium-Weak | Aromatic C=C Ring Stretch | Multiple bands are characteristic of the benzene ring vibrations. |

| 1200 - 1270 | Strong | C-F Stretch | A strong absorption typical for the aryl-fluoride bond. |

| 1030 - 1080 | Strong | C-O Stretch | Characteristic of a primary alcohol functional group. |

| 750 - 850 | Medium-Strong | C-Cl Stretch | Expected in the fingerprint region for aryl-chloride bonds.[12] |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[15][16]

Objective: To acquire a high-quality FTIR spectrum of the solid sample.

Materials:

-

This compound (a small amount, ~1-2 mg)

-

FTIR spectrometer with a diamond ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is a critical step to subtract the absorbance of ambient air (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol.

This protocol ensures that the resulting spectrum is solely representative of the sample.[17]

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of this compound relies on a logical and integrated analysis of all spectroscopic data. The following workflow illustrates this process.

Caption: Integrated workflow for the spectroscopic identification of the target compound.

Conclusion

The structural characterization of this compound is unequivocally achievable through a combined application of NMR and IR spectroscopy. This guide provides a robust, predictive framework based on established chemical principles and data from analogous compounds. The key identifiers for this molecule are:

-

¹H NMR: A single, downfield aromatic doublet representing two protons, coupled to fluorine.

-

¹³C NMR: Five distinct carbon signals, four of which are doublets due to C-F coupling, with a particularly large ¹JC-F for the carbon at position 4.

-

IR: A strong, broad O-H stretch, a strong C-O stretch, and characteristic strong absorptions for C-F and C-Cl bonds.

By following the detailed protocols and comparing experimental results with the predictive data presented herein, researchers can ensure the identity and purity of their material, facilitating its confident use in drug development and chemical synthesis.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

University of Ottawa. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

- Nguyen, K. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

-

Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Retrieved from [Link]

- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

Tóth, G. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. Retrieved from [Link]

-

MrWeng IB Chemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.

- Nguyen, K. (n.d.). Spectroscopic Identification Of Organic Compounds.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Thermo Scientific. (n.d.). Tips for ATR Sampling. Gammadata. Retrieved from [Link]

- Hansen, P. E., & Berg, A. (1975). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Organic Magnetic Resonance, 7(9), 455-456.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2020).

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Soderberg, T. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry (OpenStax). OpenStax. Retrieved from [Link]

- Dhenaut, J. M., & Khetrapal, C. L. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(6), 557-561.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

-

Davies, A. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Retrieved from [Link]

-

Chegg. (2020, January 31). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]

- Zucco, M. A., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Journal of Fluorine Chemistry, 132(4), 241-247.

-

The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). 1H NMR Practice Problems. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMR Solutions. (n.d.). NMR exercises and their solutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. Scribd. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 3. sfu.ca [sfu.ca]

- 4. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 5. chegg.com [chegg.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mun.ca [mun.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. agilent.com [agilent.com]

- 16. mt.com [mt.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

starting materials for 2,6-Dichloro-4-fluorobenzyl alcohol synthesis

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorobenzyl Alcohol: Core Starting Materials and Synthetic Strategies

Authored by a Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and agrochemicals. The specific arrangement of halogen substituents on the aromatic ring imparts unique chemical properties that are leveraged in the development of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. The pathways described herein are selected for their industrial relevance, efficiency, and scalability.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular synthetic route is often dictated by the availability and cost of the precursors, as well as the desired scale of production. The most common strategies converge on the formation of a key intermediate, 2,6-Dichloro-4-fluorobenzaldehyde, which is then reduced to the target alcohol.

The following sections will detail the synthesis from two primary precursors:

-

2,6-Dichloro-4-fluorobenzaldehyde: The most direct route, involving the reduction of the aldehyde functionality.

-

2,6-Dichloro-4-fluorotoluene: A common industrial precursor that requires oxidation to the aldehyde prior to reduction.

Furthermore, this guide will explore the synthesis of these key intermediates from more fundamental starting materials, providing a more complete picture of the synthetic landscape.

Pathway I: Synthesis from 2,6-Dichloro-4-fluorobenzaldehyde

The reduction of 2,6-Dichloro-4-fluorobenzaldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation. The aldehyde itself is a stable, crystalline solid, making it a convenient starting material for the final synthetic step.[1][2]

Reaction Scheme: Reduction of an Aldehyde

Caption: Reduction of 2,6-Dichloro-4-fluorobenzaldehyde.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2,6-Dichloro-4-fluorobenzaldehyde using catalytic hydrogenation, a method known for its clean reaction profile and high efficiency.

Materials:

-

2,6-Dichloro-4-fluorobenzaldehyde

-

Toluene

-

Raney Nickel (catalyst)

-

Hydrogen gas

Procedure:

-

In a suitable autoclave, charge 2,6-Dichloro-4-fluorobenzaldehyde and toluene.

-

Add Raney Nickel catalyst to the mixture.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to 70-80°C with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

-

Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.

-

The resulting solution of this compound in toluene can be used directly in subsequent steps or concentrated to isolate the product.[3]

Causality of Experimental Choices:

-

Raney Nickel: A highly active and cost-effective catalyst for the hydrogenation of aldehydes.

-

Toluene: An appropriate solvent that is inert under the reaction conditions and allows for easy work-up.

-

Temperature and Pressure: Optimized to ensure a reasonable reaction rate without promoting side reactions.

Pathway II: Synthesis from 2,6-Dichloro-4-fluorotoluene

2,6-Dichloro-4-fluorotoluene is a readily available starting material that can be converted to the target alcohol in a two-step process: oxidation of the methyl group to an aldehyde, followed by reduction.

Reaction Scheme: Oxidation and Subsequent Reduction

Caption: Two-step synthesis from 2,6-Dichloro-4-fluorotoluene.

Experimental Protocol: Oxidation of the Toluene Derivative

The oxidation of the methyl group is a critical step that can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

Materials:

-

2,6-Dichloro-4-fluorotoluene

-

Manganese dioxide (MnO₂) or Chromyl chloride (CrO₂Cl₂)

-

Appropriate solvent (e.g., sulfuric acid for MnO₂, dichloromethane for CrO₂Cl₂)

Procedure (using MnO₂):

-

To a reaction vessel, add 2,6-Dichloro-4-fluorotoluene and manganese dioxide.[4]

-

Heat the mixture and slowly add sulfuric acid.

-

Maintain the reaction temperature to control the rate of oxidation.

-

After the reaction is complete, the mixture is worked up to isolate the 2,6-Dichloro-4-fluorobenzaldehyde.[4]

-

The crude aldehyde can then be purified and subjected to the reduction protocol described in Pathway I.

Causality of Experimental Choices:

-

Manganese Dioxide/Sulfuric Acid: A potent oxidizing system for converting methylarenes to benzaldehydes. The conditions can be tuned to favor the formation of the aldehyde over the carboxylic acid.

-

Chromyl Chloride: Used in the Étard reaction, it provides a classic method for the selective oxidation of methyl groups on an aromatic ring.[5]

Synthesis of Key Intermediates: Deeper Dive into Starting Materials

The commercial viability of synthesizing this compound often depends on the efficient production of its key precursors. This section explores the synthesis of 2,6-Dichloro-4-fluorobenzaldehyde and 2,6-Dichloro-4-fluorotoluene from more fundamental building blocks.

A. Synthesis of 2,6-Dichloro-4-fluorobenzaldehyde via Grignard Reaction

A robust method for preparing 2,6-Dichloro-4-fluorobenzaldehyde involves a Grignard reaction starting from 1,3-dichloro-2-fluoro-5-iodobenzene.

Reaction Scheme:

Caption: Synthesis of the aldehyde via a Grignard reaction.

Experimental Protocol:

-

Prepare the Grignard reagent by reacting 1,3-dichloro-2-fluoro-5-iodobenzene with isopropylmagnesium chloride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.[1]

-

In a separate vessel, add N,N-dimethylformamide (DMF) to a cooled solvent.

-

Slowly add the prepared Grignard reagent to the DMF solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction with dilute hydrochloric acid to hydrolyze the intermediate and afford the crude 2,6-Dichloro-4-fluorobenzaldehyde.[1]

-

The product can then be purified by standard techniques such as distillation or crystallization.

B. Synthesis of 2,6-Dichlorotoluene Derivatives

2,6-Dichlorotoluene, a precursor to 2,6-dichloro-4-fluorotoluene, can be synthesized through various methods, including the Sandmeyer reaction or the chlorination of toluene derivatives.

Sandmeyer Reaction:

Starting from 3-chloro-2-methylbenzenamine, a diazonium salt is formed and subsequently converted to 2,6-dichlorotoluene.[6] This classic reaction is a reliable method for introducing chloro-substituents onto an aromatic ring.

Chlorination of Toluene Derivatives:

Alternatively, toluene can be used as a starting material in a multi-step process involving alkylation, chlorination, and dealkylation to yield 2,6-dichlorotoluene.[7]

Quantitative Data Summary

| Starting Material | Product | Key Reagents | Yield (%) | Purity (%) | Reference |

| 2,6-Dichloro-4-fluorobenzaldehyde | This compound | H₂/Raney Ni | High | High | [3] |

| 1,3-dichloro-2-fluoro-5-iodobenzene | 2,6-Dichloro-4-fluorobenzaldehyde | i-PrMgCl, DMF | High | High | [1] |

| 3-chloro-2-methylbenzenamine | 2,6-dichlorotoluene | KNO₂, Ni(NO₃)₂ | 89 | - | [6] |

| Toluene | 2,6-dichlorotoluene | t-BuCl, FeCl₃/AlCl₃ | 75 (overall) | - | [7] |

Conclusion

The synthesis of this compound is a multi-faceted process with several viable pathways. The choice of starting material is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the synthesis. For laboratory-scale synthesis, the reduction of commercially available 2,6-Dichloro-4-fluorobenzaldehyde offers the most direct route. For industrial-scale production, pathways commencing from more fundamental and cost-effective precursors such as substituted toluenes or benzenes are often preferred. A thorough understanding of the underlying chemical principles and the practical aspects of each synthetic step is paramount for the successful and scalable production of this important chemical intermediate.

References

-

Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. (2018-08-03). Retrieved from [Link]

- CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents. (n.d.).

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents. (n.d.).

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1. (n.d.). Retrieved from [Link]

-

Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization - ResearchGate. (n.d.). Retrieved from [Link]

- CN102786384B - Preparation method of o-fluorotoluene - Google Patents. (n.d.).

- US4721822A - Process for preparing 2,6-dichlorotoluene - Google Patents. (n.d.).

-

2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem. (n.d.). Retrieved from [Link]

-

Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols ABSTRAC - Worldwidejournals.com. (n.d.). Retrieved from [Link]

-

“A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” - Quick Company. (n.d.). Retrieved from [Link]

- EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents. (n.d.).

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. (n.d.). Retrieved from [Link]

- US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents. (n.d.).

- CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents. (n.d.).

- CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents. (n.d.).

-

Research on the Oxidation Chiefly About Nitrotoluene Derivativs. I-Ii. (n.d.). Retrieved from [Link]

Sources

- 1. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]

- 3. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 4. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Reactive Sites of 2,6-Dichloro-4-fluorobenzyl alcohol

Abstract